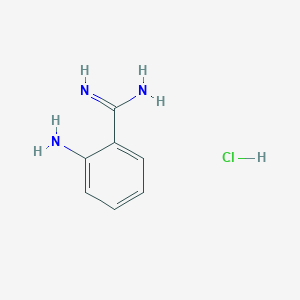

2-Aminobenzamidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Aminobenzamidine hydrochloride involves several steps. One method involves the reaction of 2-aminobenzonitrile with sodium methoxide and hydroxylamine hydrochloride in methanol . Another method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Applications De Recherche Scientifique

Fluorescent Probe for Serine Proteases : 2-Aminobenzamidine hydrochloride (p-Aminobenzamidine) serves as a fluorescent probe for studying serine proteases like trypsin and thrombin. It shows fluorescence enhancement upon binding to these proteases, which is useful for studying inhibitor and substrate binding by rapid reaction kinetic techniques (Evans, Olson, & Shore, 1982).

Purification of Proteins : p-Aminobenzamidine is used in the purification of various proteins, including tropomyosin, paramyosin, actin, tubulin, and troponin. Its high affinity to these proteins, especially in a calcium-dependent manner, makes it a valuable tool in chemiproteomics (Erban, 2011).

Study of Polymeric Coordination Complexes : In chemical research, 2-Aminobenzamidine hydrochloride interacts with other compounds like 3-ferrocenylmethylidene-2,4-pentanedione to form polymeric coordination complexes, which are important in the study of materials science and coordination chemistry (Klimova et al., 2013).

Monitoring Activation of Serine Proteases : p-Aminobenzamidine is used to monitor the activation of trypsin-like serine proteases. Its fluorescence increases upon binding to the activated forms of these proteases, facilitating the study of proteolytic activity and enzyme kinetics (Monroe, Sherrill, & Roberts, 1988).

Interaction with Imidazoline Receptors : p-Aminobenzamidine has been studied for its interaction with type 1 imidazoline receptors, highlighting its potential impact in pharmacology and drug design (Pallottini, Marino, & Ascenzi, 2002).

Platinum Complexes in Biochemistry : Platinum complexes containing p-Aminobenzamidine have been synthesized and shown to interact with DNA, suggesting their potential use in biochemistry and cancer research (Navarro‐Ranninger et al., 1992).

Ligand Content Analysis in Chromatography Media : p-Aminobenzamidine is also important in the analysis of ligand content in chromatography media, aiding in the development and refinement of chromatographic techniques (Gustavsson, Färenmark, & Johansson, 2005).

Inhibition of Nitric Oxide Synthase : p-Aminobenzamidine acts as a competitive inhibitor of nitric oxide synthase, which is significant in the study of cardiovascular and neurobiological disorders (Venturini, Menegatti, & Ascenzi, 1997).

Safety and Hazards

Propriétés

IUPAC Name |

2-aminobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H3,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVBEDXMYPINIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzamidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/no-structure.png)

![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2866625.png)

![N-(4-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2866629.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2866635.png)

![N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2866637.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2866642.png)